1-Isobutyl-4-(2,2,2-trifluoro-1-methylethyl) benzene
Overview
Description
1-Isobutyl-4-(2,2,2-trifluoro-1-methylethyl) benzene is an organic compound characterized by its unique structure, which includes an isobutyl group and a trifluoromethyl group attached to a benzene ring.
Preparation Methods
The synthesis of 1-Isobutyl-4-(2,2,2-trifluoro-1-methylethyl) benzene typically involves the following steps:
Synthetic Routes: The compound can be synthesized through Friedel-Crafts alkylation, where benzene reacts with isobutyl chloride and 2,2,2-trifluoro-1-methylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The temperature is maintained at around 0-5°C to control the reaction rate and avoid side reactions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Isobutyl-4-(2,2,2-trifluoro-1-methylethyl) benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzene ring.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. Common reagents include nitric acid, sulfuric acid, and halogens like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Isobutyl-4-(2,2,2-trifluoro-1-methylethyl) benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-Isobutyl-4-(2,2,2-trifluoro-1-methylethyl) benzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, influencing their activity and function.
Pathways Involved: It may affect metabolic pathways by altering the activity of key enzymes, leading to changes in the production of metabolites and other biochemical compounds.
Comparison with Similar Compounds
1-Isobutyl-4-(2,2,2-trifluoro-1-methylethyl) benzene can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-isobutyl-4-methylbenzene and 1-isobutyl-4-(trifluoromethyl)benzene share structural similarities.
Properties
IUPAC Name |
1-(2-methylpropyl)-4-(1,1,1-trifluoropropan-2-yl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14,15)16/h4-7,9-10H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVYESDWIGTQHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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